An In-Depth Technical Guide to 3-Bromo-4-(methylthio)phenol: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 3-Bromo-4-(methylthio)phenol: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 3-Bromo-4-(methylthio)phenol, a halogenated organosulfur compound. Due to the limited availability of direct literature on this specific molecule, this document synthesizes information from established chemical principles and data from structurally analogous compounds to offer a robust predictive profile. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of this and similar chemical entities.
Molecular Structure and Physicochemical Properties
3-Bromo-4-(methylthio)phenol is a substituted phenol containing both a bromine atom and a methylthio group on the aromatic ring. This unique combination of functional groups is anticipated to confer specific reactivity and biological activity.
Chemical Structure
The structure of 3-Bromo-4-(methylthio)phenol is characterized by a benzene ring substituted with a hydroxyl group (-OH) at position 1, a bromine atom (-Br) at position 3, and a methylthio group (-SMe) at position 4.
Caption: Chemical structure of 3-Bromo-4-(methylthio)phenol.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 3-Bromo-4-(methylthio)phenol. These values are estimated based on computational models and data from similar compounds.
| Property | Predicted Value |
| CAS Number | 1243458-10-7 |
| Molecular Formula | C₇H₇BrOS |
| Molecular Weight | 219.10 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Boiling Point | > 200 °C (decomposes) |
| Melting Point | Estimated 60-70 °C |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane |
| pKa (Phenolic OH) | Estimated 8-9 |
Proposed Synthesis of 3-Bromo-4-(methylthio)phenol
A plausible synthetic route to 3-Bromo-4-(methylthio)phenol involves a two-step process starting from 4-(methylthio)phenol. This strategy leverages the directing effects of the hydroxyl and methylthio groups in electrophilic aromatic substitution.
Caption: Proposed synthetic workflow for 3-Bromo-4-(methylthio)phenol.
Rationale for Synthetic Approach
The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. The methylthio group is also an activating, ortho-, para-directing group. In 4-(methylthio)phenol, the para position relative to the hydroxyl group is occupied by the methylthio group. Therefore, electrophilic substitution is expected to occur at the ortho positions (2 and 6) relative to the hydroxyl group. The methylthio group will also direct to its ortho positions (3 and 5). The position ortho to the hydroxyl group and meta to the methylthio group (position 3) is sterically less hindered and electronically favored for bromination.
Step-by-Step Experimental Protocol
Materials:
-
4-(Methylthio)phenol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(methylthio)phenol (1 equivalent) in anhydrous dichloromethane.
-
Bromination: To the stirred solution, add N-bromosuccinimide (1.05 equivalents) portion-wise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally similar compounds.[1][2][3][4]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methylthio protons.
Caption: Predicted ¹H NMR chemical shifts and splitting patterns.
Table of Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.0 - 7.2 | Doublet (d) | ~2.0 |
| H-6 | 6.8 - 7.0 | Doublet of doublets (dd) | ~8.5, ~2.0 |
| H-5 | 6.6 - 6.8 | Doublet (d) | ~8.5 |
| OH | 5.0 - 6.0 | Singlet (s, broad) | - |
| SCH₃ | 2.4 - 2.5 | Singlet (s) | - |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table of Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-OH) | 150 - 155 |
| C-4 (C-SMe) | 135 - 140 |
| C-3 (C-Br) | 110 - 115 |
| C-2 | 130 - 135 |
| C-6 | 120 - 125 |
| C-5 | 115 - 120 |
| SCH₃ | 15 - 20 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
Table of Predicted IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Weak |
| C=C stretch (aromatic) | 1500 - 1600 | Medium |
| C-O stretch (phenol) | 1200 - 1260 | Strong |
| C-Br stretch | 500 - 600 | Medium |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M⁺ and M⁺+2 in a roughly 1:1 ratio) is expected.
Predicted Fragmentation:
-
Molecular Ion (M⁺): m/z = 218/220
-
Loss of CH₃: [M-15]⁺
-
Loss of SCH₃: [M-47]⁺
-
Loss of Br: [M-79/81]⁺
Reactivity and Potential Applications
The reactivity of 3-Bromo-4-(methylthio)phenol is dictated by its functional groups.[5][6]
-
Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. It also imparts acidic properties to the molecule.
-
Bromine Atom: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a potentially valuable building block in organic synthesis.
-
Methylthio Group: The sulfur atom can be oxidized to a sulfoxide or sulfone, which would significantly alter the electronic properties and potential biological activity of the molecule.
Potential Applications:
-
Pharmaceutical Intermediate: Bromophenols are known to exhibit a range of biological activities, including antioxidant, antimicrobial, and anticancer properties.[7][8][9] The unique substitution pattern of 3-Bromo-4-(methylthio)phenol makes it an interesting candidate for scaffold-based drug discovery.
-
Agrochemicals: Substituted phenols are widely used in the agrochemical industry. This compound could be explored as a precursor for new herbicides, fungicides, or insecticides.
-
Materials Science: The ability of the bromo-substituent to participate in cross-coupling reactions suggests its potential use in the synthesis of novel polymers and functional materials with specific electronic or optical properties.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.
Conclusion
3-Bromo-4-(methylthio)phenol is a molecule with significant potential as a building block in various fields of chemical research. While direct experimental data is currently limited, this guide provides a comprehensive predictive overview of its structure, properties, synthesis, and potential applications based on established chemical principles and data from analogous compounds. It is our hope that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and utility of this intriguing compound.
References
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs. [Link]
-
Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Iowa State University. [Link]
-
Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. [Link]
-
Bromophenols in Marine Algae and Their Bioactivities. MDPI. [Link]
-
Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. ResearchGate. [Link]
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. National Institutes of Health. [Link]
-
Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. ResearchGate. [Link]
-
17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
-
Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group. [Link]
-
A scalable and green one-minute synthesis of substituted phenols. National Institutes of Health. [Link]
-
Phenols and Enols. University of Calgary. [Link]
-
Infrared absorption spectra in the hydroxyl region for phenols of the three classes. ResearchGate. [Link]
-
Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. MDPI. [Link]
-
Infrared spectrum of phenol C6H6O C6H5OH. Doc Brown's Chemistry. [Link]
-
Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. National Institutes of Health. [Link]
-
Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journals. [Link]
-
Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate. Royal Society of Chemistry. [Link]
-
Contrasting the excited state reaction pathways of phenol and para-methylthiophenol in the gas and liquid phases. ResearchGate. [Link]
- A kind of method for preparing 2-bromo-4-methylphenol.
- Synthesis of bromothiophenols.
-
Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. National Institutes of Health. [Link]
-
Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journals. [Link]
- Method for preparing 2-bromine-4-methylphenol.
-
Reactivity of Phenols. YouTube. [Link]
-
1-Bromo-3,4-(methylenedioxy)benzene. SpectraBase. [Link]
-
Synthesis of 3-bromo-phenol. PrepChem.com. [Link]
-
Benzene, 1-bromo-2-[(2-methoxyethyl)thio]-. SpectraBase. [Link]
- Process for the nuclear bromination of thiophenols.
-
Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. National Institutes of Health. [Link]
-
3-bromothiophene. Organic Syntheses. [Link]
-
Reactivity of Phenols. Chemistry LibreTexts. [Link]
-
NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]
-
Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Royal Society of Chemistry. [Link]
-
Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
-
New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. SciSpace. [Link]
-
OCR Aromatic Chemistry 13 - Increased Reactivity of Phenols. YouTube. [Link]
-
Green Chemistry. Royal Society of Chemistry. [Link]
-
Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]
-
Mass Spectroscopy - Halo-isotopes. YouTube. [Link]
-
5.2 Mass Spectrometry. Chemistry LibreTexts. [Link]
-
Radicals and Mass Spectrometry (MS) Spring 2021. University of Texas at Dallas. [Link]
-
Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes. YouTube. [Link]
-
Thiophenol. Wikipedia. [Link]
Sources
- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
